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molecular formula C10H17NO4 B8555804 2-Ethylhexyl isocyanatocarbonate CAS No. 62724-16-7

2-Ethylhexyl isocyanatocarbonate

Cat. No. B8555804
M. Wt: 215.25 g/mol
InChI Key: ZVKNHRRUOLQYPL-UHFFFAOYSA-N
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Patent
US04777283

Procedure details

138.6 g of 2-ethylhexyl carbamate were initially introduced in melted form and 93 g of phosgene were passed into the melt at 80° C. within 3.25 hours, the gas outlet stream being passed through a reflux condenser cooled to -78° C. 800 g of chlorobenzene and 5.0 g of methylstearylformamide were then added, the mixture was heaLed to 120° C., and 48 g of phosgene were passed into the mixture within 3 hours. The mixture was stirred for a further 1 hour at 130° C. and excess phosgene was subsequently blown out using nitrogen. Subsequent distillation produced 135.5 g (=85% of theory) of 2-ethylhexyloxycarbonyl isocyanate having a boiling point of 45°-60° C. at 0.13-0.4 mbar.
Quantity
138.6 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylstearylformamide
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
800 g
Type
solvent
Reaction Step Four
Name
2-ethylhexyloxycarbonyl isocyanate
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1](=[O:12])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])[NH2:2].[C:13](Cl)(Cl)=[O:14]>CCCCCCCCCCCCCCCCCCCNC=O.ClC1C=CC=CC=1>[CH2:10]([CH:5]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][O:3][C:1]([N:2]=[C:13]=[O:14])=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
138.6 g
Type
reactant
Smiles
C(N)(OCC(CCCC)CC)=O
Name
Quantity
93 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
methylstearylformamide
Quantity
5 g
Type
catalyst
Smiles
CCCCCCCCCCCCCCCCCCCNC=O
Name
Quantity
800 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 1 hour at 130° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the gas outlet stream being passed through a reflux condenser
CUSTOM
Type
CUSTOM
Details
was heaLed to 120° C.
DISTILLATION
Type
DISTILLATION
Details
Subsequent distillation

Outcomes

Product
Details
Reaction Time
3.25 h
Name
2-ethylhexyloxycarbonyl isocyanate
Type
product
Smiles
C(C)C(COC(=O)N=C=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 135.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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